molecular formula C18H19NO3 B448487 N-(4-acetylphenyl)-2-phenoxybutanamide

N-(4-acetylphenyl)-2-phenoxybutanamide

Cat. No.: B448487
M. Wt: 297.3g/mol
InChI Key: FZWPSRMLJHPONS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenoxybutanamide is a synthetic organic compound offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. While specific biological data for this compound is not yet available in the published literature, its molecular structure suggests significant research potential. The compound features a 4-acetylphenyl group, a motif common in ligands studied for enzyme inhibition. Scientific studies on structurally related molecules have shown that the 4-acetylphenyl moiety can contribute to inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurological disease research . Furthermore, analogous compounds containing acetylphenyl groups are being investigated in anticancer research for their activity against various human cancer cell lines . The presence of the phenoxy group may influence the compound's lipophilicity and its ability to interact with biological membranes and protein targets. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. We provide this product to the scientific community to support innovative in vitro investigations in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3g/mol

IUPAC Name

N-(4-acetylphenyl)-2-phenoxybutanamide

InChI

InChI=1S/C18H19NO3/c1-3-17(22-16-7-5-4-6-8-16)18(21)19-15-11-9-14(10-12-15)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21)

InChI Key

FZWPSRMLJHPONS-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Substituent Effects: The acetyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the ethoxy group in N-(4-ethoxyphenyl)-4-phenylbutanamide. This difference impacts solubility and bioavailability. The phenoxy group at position 2 in the target compound may sterically hinder rotational freedom, affecting conformational stability relative to the 4-phenyl substitution in the comparator.

Synthetic Pathways: this compound likely derives from substitution reactions (e.g., replacing chloride with phenoxy in chloroacetamide precursors) under basic conditions, as seen in thiophene-carboxamide syntheses . N-(4-ethoxyphenyl)-4-phenylbutanamide may involve etherification for ethoxy group introduction, followed by amidation.

Preparation Methods

Synthesis of 2-Bromobutanoyl Chloride Intermediate

The preparation begins with the synthesis of 2-bromobutanoyl chloride, a critical intermediate. Adapted from methodologies in, bromoacetyl bromide can be substituted with 2-bromobutanoyl chloride to accommodate the butanamide backbone. In a typical procedure, 2-bromobutanoic acid (1.0 eq.) is treated with thionyl chloride (1.2 eq.) under reflux in anhydrous dichloromethane (DCM) for 4 hours. The excess thionyl chloride is removed under reduced pressure, yielding 2-bromobutanoyl chloride as a pale-yellow liquid.

Amide Bond Formation with 4-Acetylaniline

The intermediate is reacted with 4-acetylaniline in the presence of a base. As demonstrated in, triethylamine (1.1 eq.) is added to a solution of 4-acetylaniline (1.0 eq.) in DCM at 0°C. 2-Bromobutanoyl chloride (1.05 eq.) is introduced dropwise, and the mixture is stirred at room temperature for 6 hours. The crude product, N-(4-acetylphenyl)-2-bromobutanamide, is isolated via filtration and washed with cold water (yield: 85–90%).

Phenoxy Group Introduction via Nucleophilic Substitution

The bromine atom is displaced by phenoxide in a substitution reaction. Following protocols from, N-(4-acetylphenyl)-2-bromobutanamide (1.0 eq.) is refluxed with phenol (1.2 eq.), potassium carbonate (1.5 eq.), and potassium iodide (0.1 eq.) in acetone for 2 hours. Post-reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate. Crystallization from ethyl acetate/petroleum ether affords the final product as white crystals (yield: 75–80%).

One-Pot Coupling Agent-Mediated Synthesis

Carbodiimide-Based Amide Coupling

To bypass the intermediate halogenation step, 2-phenoxybutanoic acid is directly coupled with 4-acetylaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). As outlined in, a mixture of 2-phenoxybutanoic acid (1.0 eq.), EDCl (1.2 eq.), and HOBt (1.1 eq.) in DCM is stirred at 0°C for 30 minutes. 4-Acetylaniline (1.0 eq.) is added, and the reaction proceeds at room temperature for 12 hours. Purification via flash column chromatography (petroleum ether:ethyl acetate, 3:1) yields the amide (65–70%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The synthesized compound is characterized by ¹H NMR and ¹³C NMR. As reported in, key spectral features include:

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.67 (d, J = 8.6 Hz, 2H, ArH), 7.33–7.25 (m, 5H, PhO), 4.51 (t, J = 7.2 Hz, 1H, CH), 2.56 (s, 3H, COCH₃), 2.12–2.05 (m, 2H, CH₂), 1.85–1.78 (m, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 126 MHz): δ 197.2 (COCH₃), 169.8 (CONH), 158.4 (C-O), 136.1, 132.4, 129.8, 128.7, 121.9 (ArC), 74.5 (CH), 30.1 (CH₂), 25.6 (CH₂), 22.3 (COCH₃).

Infrared (IR) Spectroscopy

IR analysis (KBr pellet) reveals characteristic absorptions at:

  • 3297 cm⁻¹ (N-H stretch),

  • 1760 cm⁻¹ (ester C=O, if present),

  • 1679 cm⁻¹ (amide C=O),

  • 1659 cm⁻¹ (ketone C=O).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Purification Key Advantages
Two-Step Substitution75–80%8–10 hoursCrystallizationHigh purity, scalable
One-Pot Coupling65–70%12 hoursColumn ChromatographyAvoids halogenated intermediates

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetone) enhance substitution kinetics but may increase side reactions.

  • Lower temperatures (0–5°C) during acyl chloride formation minimize decomposition.

Byproduct Mitigation

  • Excess base (e.g., K₂CO₃) ensures complete deprotonation of phenol, preventing O-alkylation.

  • Anhydrous conditions are critical to avoid hydrolysis of the acid chloride intermediate.

Industrial-Scale Considerations

Adapting the two-step method for kilogram-scale production requires:

  • Continuous flow reactors for acyl chloride synthesis to enhance safety and yield.

  • Crystallization optimization using ethanol/water mixtures to reduce solvent costs .

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